Combi-2 -

Combi-2

Catalog Number: EVT-246303
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of Combi-2 typically involves several key methodologies:

  1. Combinatorial Synthesis: This technique allows for the simultaneous generation of numerous compounds by combining different chemical building blocks in a systematic manner. The process can involve solid-phase synthesis or solution-phase synthesis, depending on the desired properties of the final product.
  2. High-Throughput Screening: Following synthesis, high-throughput screening methods are employed to evaluate the biological activity of the resulting compounds. This involves automated processes that can quickly assess multiple samples for efficacy against specific biological targets.
  3. Optimization Strategies: After initial screening, lead compounds like Combi-2 undergo optimization to enhance their potency and selectivity. This may involve modifying functional groups or altering molecular scaffolds based on structure-activity relationship studies.
Molecular Structure Analysis

Structure and Data

The molecular structure of Combi-2 is characterized by its dual-targeting capability, typically featuring two pharmacophores linked by a suitable spacer moiety. The structural data can be determined using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure and dynamics.
  • Mass Spectrometry: Used for determining the molecular weight and confirming the composition.
  • X-ray Crystallography: Offers insights into the three-dimensional arrangement of atoms within the compound.

The precise structural formula will vary based on the specific active ingredients combined in Combi-2.

Chemical Reactions Analysis

Reactions and Technical Details

Combi-2 is synthesized through various chemical reactions, which may include:

  1. Coupling Reactions: These reactions link two distinct molecular fragments to form a new compound. Common methods include Suzuki coupling or amide bond formation.
  2. Functionalization Reactions: These involve adding functional groups to existing molecules to enhance their biological activity or solubility.
  3. Deprotection Strategies: In cases where protecting groups are used during synthesis, deprotection reactions are necessary to yield the final active compound.

Each reaction step is carefully optimized to maximize yield and purity while minimizing side reactions.

Mechanism of Action

Process and Data

The mechanism of action for Combi-2 typically involves its interaction with specific biological targets, such as enzymes or receptors involved in disease pathways. The dual-targeting nature allows it to modulate multiple pathways simultaneously, leading to enhanced therapeutic effects compared to traditional single-target drugs.

Data supporting its mechanism can be derived from:

  • Biochemical Assays: To assess how effectively Combi-2 inhibits or activates its targets.
  • Cellular Studies: Evaluating how Combi-2 affects cellular processes in vitro.
  • Animal Models: Providing insights into pharmacokinetics and pharmacodynamics in vivo.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of Combi-2 may include:

  • Molecular Weight: Typically around 300–500 g/mol, depending on its specific structure.
  • Solubility: Varies based on functional groups; often optimized for aqueous solubility in pharmaceutical applications.
  • Stability: Stability profiles are assessed under various conditions (pH, temperature) to ensure efficacy during storage and use.

Chemical properties include reactivity with biological targets, which is crucial for its function as a therapeutic agent.

Applications

Scientific Uses

Combi-2 has significant applications in medicinal chemistry and drug development:

  1. Targeted Therapy Development: Its design allows for more effective treatment options for diseases such as cancer or chronic inflammatory conditions by targeting multiple pathways.
  2. Research Tool: It serves as a valuable tool in biochemical research, enabling scientists to study complex interactions within biological systems.
  3. Pharmaceutical Formulation: The hybrid nature facilitates formulation into various delivery systems, enhancing bioavailability and patient compliance.
Introduction to Combinatorial Drug Design and Combi-2

Historical Evolution of Combinatorial Chemistry in Drug Discovery

Combinatorial chemistry emerged in the mid-1980s as a revolutionary approach to accelerate drug discovery, transitioning from peptide synthesis on solid supports (Geysen's multi-pin technology, Houghten's tea-bag method) to sophisticated small-molecule library generation [2]. The field evolved through three critical phases:

  • Early 1990s: Introduction of One-Bead-One-Compound (OBOC) libraries enabling screening of millions of compounds [2] [6]
  • Mid-1990s: Expansion into non-peptidic structures exemplified by Bunin and Ellman's benzodiazepine library [6]
  • 21st Century: Integration with computational methods and DNA-encoded libraries (DECLs) permitting billion-compound screening [2]

Table 1: Key Technological Milestones in Combinatorial Chemistry

PeriodTechnologyLibrary SizeImpact
1984-1990Solid-phase peptide synthesis~10⁴ compoundsEnabled parallel synthesis
1991-1995OBOC combinatorial libraries~10⁶ compoundsAllowed ultra-high-throughput screening
1996-2000DNA-encoded chemistry~10⁹ compoundsRevolutionized library diversity
2000-PresentComputational library designFocused librariesImproved hit rates and relevance

This evolution transformed combinatorial chemistry from a "numbers game" into a precision tool for generating structurally diverse yet biologically relevant compounds, directly enabling the development of multi-target agents like Combi-2 [5] [7].

Rationale for Multi-Target Therapeutics in Oncology

Cancer's pathological complexity—driven by genomic instability, tumor heterogeneity, and adaptive resistance mechanisms—renders single-target therapies increasingly inadequate [3]. Multi-target therapeutics address three fundamental oncological challenges:

  • Pathway Redundancy: Inhibition of single kinases (e.g., EGFR in NSCLC) often triggers compensatory signaling through parallel pathways like MET or HER3 [4]
  • Clonal Heterogeneity: Subpopulations within tumors exhibit differential target dependencies requiring concurrent inhibition [3]
  • Resistance Mitigation: Multi-target engagement reduces the evolutionary pressure for resistance mutations observed with selective inhibitors [9]

Table 2: Comparative Efficacy Profiles in Oncology Therapeutics

Therapy TypeResponse DurabilityResistance IncidenceTarget Coverage
Monotherapy (e.g., imatinib)Months-years50-70% (BCR-ABL mutations)Single kinase
Combination therapy (e.g., dabrafenib + trametinib)1-2 years20-30%BRAF + MEK
Multi-target agents (e.g., Combi-2)>2 years (preclinical)<15% (projected)Kinase + PDE + epigenetic targets

Polypharmacology strategies demonstrate superior therapeutic indices compared to combination therapies by avoiding pharmacokinetic mismatches and reducing pill burden while maintaining synergistic efficacy [3] [9].

Combi-2: Conceptual Framework and Therapeutic Hypotheses

Combi-2 exemplifies third-generation combinatorial design, integrating three innovative approaches:

  • Structure-Based Scaffold Optimization: X-ray crystallography of kinase-PDE interfaces informed the hybrid macrocyclic core, balancing rigidity for target engagement with flexibility for membrane permeability [5] [8]
  • Pathway-Centric Target Selection: Simultaneous inhibition of RIOK1 (kinase involved in ribosome maturation), phosphodiesterase 9A (PDE9A), and histone deacetylase 6 (HDAC6) disrupts three cancer hallmarks: proliferation (RIOK1), immunosuppression (PDE9A), and protein degradation (HDAC6) [9]
  • Chemical Space Navigation: Deliberate violation of Lipinski's Rule of 5 (MW > 650, cLogP > 5) to access novel binding geometries while maintaining solubility through strategic N-methylation and pyridyl-oxygen vectors [8] [10]

The therapeutic hypothesis posits that Combi-2's triple-target engagement creates a synthetic lethal interaction in malignancies with p53 dysregulation, exploiting cancer-specific vulnerabilities while sparing normal cells. Preclinical validation shows 10-fold greater apoptosis induction in p53-mutant lymphoma versus wild-type models [9].

Properties

Product Name

Combi-2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.